molecular formula C11H14BrNO2 B3169660 4-(2-Bromo-5-hydroxybenzyl)morpholine CAS No. 937636-52-7

4-(2-Bromo-5-hydroxybenzyl)morpholine

Cat. No.: B3169660
CAS No.: 937636-52-7
M. Wt: 272.14 g/mol
InChI Key: XWWDNECCSCAZRB-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-hydroxybenzyl)morpholine: is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a morpholine ring attached to a benzyl group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-hydroxybenzyl)morpholine typically involves the bromination of 5-hydroxybenzyl alcohol followed by a nucleophilic substitution reaction with morpholine. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(2-Bromo-5-hydroxybenzyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-hydroxybenzyl)morpholine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 4-(2-Chloro-5-hydroxybenzyl)morpholine
  • 4-(2-Fluoro-5-hydroxybenzyl)morpholine
  • 4-(2-Iodo-5-hydroxybenzyl)morpholine

Comparison: 4-(2-Bromo-5-hydroxybenzyl)morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets .

Properties

IUPAC Name

4-bromo-3-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWDNECCSCAZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Morpholine (1.19 mL, 13.7 mmol) was added to a solution of 2-bromo-5-hydroxybenzaldehyde (2.5 g, 12.4 mmol) in DCM (20 mL) and stirred for 20 min. Sodium triacetoxyborohydride (2.90 g, 13.7 mmol) was added and stirred for 2 h. The reaction was quenched with methanol and stirred for 1 h. The solution was concentrated in vacuo, dissolved in methanol and loaded onto a SCX (50 g) column, flushing with methanol. Eluting with methanolic ammonia and concentration of the eluant gave the 4-bromo-3-(morpholinomethyl)phenol (3 g, 11.02 mmol), which was dissolved in THF (60 mL) cooled to −78° C. and tert-butyllithium (19.45 mL, 33.07 mmol) (1.7M) was added dropwise. The reaction mixture stirred for 10 min then warmed to 0° C. for 15 min. The reaction was then cooled to −78° C. and triisopropyl borate (7.63 mL, 33.07 mmol) was added. The reaction was warmed to RT and stirred for 1 hr. Saturated aqueous ammonium hydroxide was added and the reaction stirred at RT for 2 h. The reaction mixture was diluted with EtOAc (200 mL), the phases were separated, the aqueous was further extracted with EtOAc. The combined organic extracts were washed with saturated brine (200 mL). The organic was dried over magnesium sulfate, filtered and evaporated to give the sub-title compound. Yield: 2.45 g
Quantity
1.19 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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